Cas no 34753-27-0 (ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate)
ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridazinecarboxylicacid, 2,3-dihydro-3-oxo-6-phenyl-, ethyl ester
- 2,3-dihydro-3-oxo-6-phenyl-4-Pyridazinecarboxylic acid ethyl ester
- Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate
- ethyl 6-oxo-3-phenyl-1H-pyridazine-5-carboxylate
- Ethyl 6-phenyl-2H-pyridazin-3-one-4-carboxylate
- 3-oxo-6-phenyl-2,3-dihydro-pyridazine-4-carboxylic acid ethyl ester
- ethyl 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylate
- ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
- 6-phenyl-4-ethoxycarbonyl-3(2H)-pyridazinone
- 5X-0069
- 6-phenyl-4-ethoxycarbonyl-3 (2H)-pyridazinone
- F1967-2797
- FT-0713725
- DTXSID10363072
- MFCD00974780
- 6-Phenyl-3(2H)-pyridazinone-4-carboxylic acid ethyl ester
- 34753-27-0
- AKOS005091438
- SCHEMBL4436705
- CS-0327642
- 4D-077
- Oprea1_274259
- AKOS025393978
- GNOBFXNVLBLIAZ-UHFFFAOYSA-N
- DB-069068
-
- MDL: MFCD00974780
- Inchi: 1S/C13H12N2O3/c1-2-18-13(17)10-8-11(14-15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
- InChI Key: GNOBFXNVLBLIAZ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(NN=C(C=1)C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 244.08500
- Monoisotopic Mass: 244.08479225g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 407
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 67.8Ų
Experimental Properties
- Density: 1.25
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.598
- PSA: 72.05000
- LogP: 1.61360
ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 102816-500mg |
Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate, >90% |
34753-27-0 | >90% | 500mg |
$406.00 | 2023-09-08 | |
| Matrix Scientific | 102816-1g |
Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate, >90% |
34753-27-0 | >90% | 1g |
$548.00 | 2023-09-08 | |
| TRC | E287911-100mg |
Ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate |
34753-27-0 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E287911-500mg |
Ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate |
34753-27-0 | 500mg |
$ 500.00 | 2022-06-05 | ||
| TRC | E287911-1g |
Ethyl 3-oxo-6-phenyl-2,3-dihydro-4-pyridazinecarboxylate |
34753-27-0 | 1g |
$ 775.00 | 2022-06-05 | ||
| Apollo Scientific | OR14976-100mg |
Ethyl 6-phenyl-2H-pyridazin-3-one-4-carboxylate |
34753-27-0 | 100mg |
£110.00 | 2024-05-23 | ||
| Apollo Scientific | OR14976-250mg |
Ethyl 6-phenyl-2H-pyridazin-3-one-4-carboxylate |
34753-27-0 | 250mg |
£186.00 | 2024-05-23 | ||
| Apollo Scientific | OR310561-1g |
Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate |
34753-27-0 | 1g |
£280.00 | 2024-05-23 | ||
| Chemenu | CM518640-1g |
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate |
34753-27-0 | 97% | 1g |
$340 | 2023-03-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398312-100mg |
Ethyl 3-hydroxy-6-phenylpyridazine-4-carboxylate |
34753-27-0 | 97% | 100mg |
¥1310.00 | 2024-05-17 |
ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Suppliers
ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Additional information on ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate
Introduction to Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS No. 34753-27-0)
Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate (CAS No. 34753-27-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities and potential applications in drug development.
The molecular structure of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate features a pyridazine core substituted with an ethyl ester group, a carbonyl group, and a phenyl ring. This unique arrangement of functional groups makes it a promising candidate for further investigation in various biochemical pathways. The presence of the phenyl ring enhances its binding affinity to biological targets, while the ester group provides a site for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their potential therapeutic benefits. Pyridazine derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Specifically, Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate has shown promise in preclinical studies as a scaffold for developing new drugs targeting various diseases.
One of the most compelling aspects of this compound is its ability to interact with multiple biological targets. The pyridazine core is known to exhibit binding properties with enzymes and receptors involved in critical metabolic pathways. For instance, studies have suggested that derivatives of pyridazine can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. Additionally, the phenyl ring in Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate can be modified to enhance its solubility and bioavailability, making it more suitable for therapeutic applications.
The synthesis of Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate involves a series of well-established organic reactions, including condensation, cyclization, and esterification. These steps are typically carried out under controlled conditions to ensure high yield and purity. The compound's stability under various storage conditions also makes it a practical choice for laboratory research and industrial applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate with greater accuracy. Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound may interact with biological systems. These computational models are invaluable tools for designing new derivatives with improved pharmacological properties.
The pharmaceutical industry has been particularly interested in developing small-molecule inhibitors that can modulate enzyme activity without causing significant side effects. Pyridazine derivatives have emerged as a valuable class of compounds in this regard due to their ability to selectively target specific enzymes. For example, researchers have explored the use of pyridazine-based inhibitors in the treatment of chronic inflammatory diseases and cancer. The structural features of Ethyl 3-oxyo6phenylethyldihydropyrazine4carboxilate make it a promising candidate for further development in these areas.
In conclusion, Ethyl 3-oxyo6phenylethyldihydropyrazine4carboxilate (CAS No. 34753--27-0) represents an exciting opportunity for researchers in the field of medicinal chemistry. Its unique molecular structure and demonstrated biological activity position it as a valuable tool for developing new therapeutic agents. As research continues to uncover new applications for this compound, it is likely that we will see further advancements in its use within the pharmaceutical industry.
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